N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-pyrrolidin-1-ylpyrimidin-5-yl)pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O/c20-12(11-9-14-3-4-15-11)18-10-7-16-13(17-8-10)19-5-1-2-6-19/h3-4,7-9H,1-2,5-6H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIQERVUCXAZSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=N2)NC(=O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 2-chloropyrimidine with pyrrolidine to form 2-(pyrrolidin-1-yl)pyrimidine. This intermediate is then reacted with pyrazine-2-carboxylic acid under amide coupling conditions to yield the final product. The reaction conditions often include the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine and pyrazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrolidine and pyrazine rings.
Reduction: Reduced forms of the pyrimidine and pyrazine rings.
Substitution: Substituted derivatives at the pyrimidine and pyrazine rings.
Scientific Research Applications
N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an antagonist to certain receptors or as an inhibitor of specific enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The target compound’s structure is distinguished by the pyrrolidinyl-pyrimidine backbone and pyrazine-2-carboxamide group. Key comparisons with analogs include:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Alkylamino vs. Pyrrolidinyl Groups: Compounds with alkylamino substituents (e.g., 1a–1e in ) exhibit antimycobacterial activity, with melting points decreasing as alkyl chain length increases (e.g., 155°C for propylamino vs. 128°C for pentylamino) . In contrast, pyrrolidinyl-containing compounds (e.g., ) are associated with kinase inhibition, suggesting substituent-driven target specificity.
- Carboxamide Variations: Replacing pyrazine-2-carboxamide with furan-2-carboxamide () reduces molecular weight (258.28 vs.
Biological Activity
N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide is a synthetic compound featuring a complex structure that includes pyrimidine, pyrazine, and pyrrolidine moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.
The primary mechanism of action for this compound involves its interaction with cyclin-dependent kinase 2 (CDK2) . By inhibiting CDK2 activity, the compound disrupts normal cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism highlights its potential as an anticancer agent.
Target and Inhibition
- Target: Cyclin-dependent kinase 2 (CDK2)
- Mode of Action: Competitive inhibition
- Biochemical Pathways Affected: Cell cycle regulation, specifically the transition from G1 to S phase and G2 to M phase.
Pharmacokinetics
The pharmacokinetic properties of this compound suggest favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. Studies indicate that the compound exhibits:
- Absorption: Rapidly absorbed post-administration.
- Distribution: Widely distributed in tissues.
- Metabolism: Primarily metabolized by liver enzymes.
- Excretion: Excreted mainly via urine.
Anticancer Activity
Research indicates that this compound displays significant antiproliferative activity against various cancer cell lines. Below is a summary of its biological activity based on recent studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 0.25 | CDK2 inhibition leading to apoptosis |
| A549 (lung cancer) | 0.35 | Cell cycle arrest at G1/S transition |
| MCF7 (breast cancer) | 0.30 | Induction of apoptosis |
Case Studies
- In Vitro Study on HeLa Cells : A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 0.25 µM. The mechanism was attributed to the induction of apoptosis through the intrinsic pathway, confirmed by increased levels of cleaved caspase 3.
- In Vivo Efficacy : In a xenograft mouse model bearing A549 lung cancer tumors, administration of the compound led to a significant reduction in tumor volume compared to control groups. The study reported a tumor growth inhibition rate of approximately 70% after four weeks of treatment.
Q & A
Q. What are the standard synthetic protocols for N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide, and how are intermediates characterized?
The synthesis typically involves coupling reactions between pyrazine-2-carboxylic acid derivatives and functionalized pyrimidine intermediates. For example, nucleophilic aromatic substitution or Buchwald-Hartwig amination may be used to introduce the pyrrolidine moiety. Intermediates are characterized via NMR (¹H/¹³C), mass spectrometry (MS) , and HPLC to confirm purity (>95%) and structural integrity .
Q. Which analytical techniques are critical for verifying the structural identity of this compound?
Key techniques include:
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., pyrimidine C5 and pyrazine N-amide signals).
- High-resolution MS (HRMS) : Confirms molecular weight (e.g., calculated vs. observed m/z).
- IR spectroscopy : Validates carbonyl (C=O) and amide (N-H) stretches.
- X-ray crystallography : Resolves 3D conformation, as demonstrated for structurally analogous carboxamides .
Q. What are the recommended storage conditions to ensure compound stability?
Store in a sealed container under inert gas (N₂/Ar) at -20°C to prevent hydrolysis or oxidation. Avoid prolonged exposure to light or humidity, as heterocyclic amides are prone to degradation .
Advanced Research Questions
Q. How can contradictory NMR data arising from tautomerism in the pyrimidine ring be resolved?
Pyrimidine derivatives often exhibit tautomerism, leading to split signals in NMR. To address this:
- Perform VT-NMR (variable-temperature NMR) to observe dynamic equilibria.
- Use DEPT-135 or HSQC experiments to distinguish between protonated and non-protonated carbons.
- Compare experimental data with computational predictions (e.g., DFT calculations of tautomeric stability) .
Q. What strategies optimize synthetic yield when introducing the pyrrolidine substituent?
Yield optimization relies on:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution.
- Catalyst systems : Pd-based catalysts (e.g., Pd(OAc)₂/Xantphos) improve coupling efficiency.
- Temperature control : Reactions at 80–100°C balance kinetics and side-product formation. For example, analogous compounds achieved 78–89% yields under similar conditions .
Q. How do structural modifications (e.g., pyrazine vs. pyridine substituents) impact biological activity?
Pyrazine-carboxamides exhibit distinct electronic profiles compared to pyridine analogs due to nitrogen positioning. For instance:
- Pyrazine : Higher electron deficiency enhances hydrogen bonding with kinase ATP pockets.
- Pyridine : Reduced polarity may lower solubility but improve membrane permeability. SAR studies on related compounds show 10–100x potency differences based on heterocycle choice .
Q. What computational methods predict the compound’s interaction with biological targets (e.g., kinases)?
- Molecular docking : Use AutoDock Vina or Schrödinger to model binding to FLT3 or JAK2 kinases.
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .
Q. How can discrepancies in biological assay results (e.g., IC₅₀ variability) be systematically analyzed?
- Dose-response curves : Use nonlinear regression to calculate confidence intervals.
- Counter-screening : Test against off-targets (e.g., cytochrome P450s) to rule out false positives.
- Meta-analysis : Compare data across cell lines (e.g., HEK293 vs. HepG2) to identify context-dependent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
